Imidazo[2,1-B]thiazole-3-carboxylic acid
Overview
Description
Imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Imidazo[2,1-B]thiazole-3-carboxylic acid has been recognized as a significant compound in medicinal chemistry with a wide range of applications . It has been found to target QcrB , a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This compound also exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
The interaction of this compound with its targets involves a sequence of steps. This includes amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety), and aromatization by proton-shift isomerization .
Biochemical Pathways
The compound affects the electron transport chain by targeting the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex . This disruption can lead to a halt in the energy production of the bacteria, thereby inhibiting its growth and proliferation.
Result of Action
This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis (Mtb) H37Ra . It has also demonstrated significant activity against various cancer cell lines .
Biochemical Analysis
Cellular Effects
Imidazo[2,1-B]thiazole-3-carboxylic acid has been shown to have effects on various types of cells. For instance, it has been found to exhibit antitubercular activity, indicating that it may influence cell function and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-B]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-bromoacetophenone in the presence of a base, followed by cyclization to form the imidazo[2,1-B]thiazole core . Another method involves the use of ethyl 2-chloro-3-oxobutanoate in a cyclization reaction with 2-aminothiazole under reflux conditions in 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, a three-reactor multistage system can be employed, where the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid is followed by dehydration using a system of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-B]thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted imidazo[2,1-B]thiazole derivatives .
Scientific Research Applications
Imidazo[2,1-B]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[2,1-B]thiazole-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Both compounds have fused ring systems and exhibit biological activities, but this compound has a unique thiazole ring that contributes to its distinct properties.
Imidazo[1,2-c]thiazole: This compound also features a thiazole ring but differs in the position of the nitrogen atoms, leading to different chemical and biological properties.
Benzo[d]imidazo[2,1-b]thiazole: This compound has an additional benzene ring, which can enhance its stability and biological activity.
This compound stands out due to its unique structure and diverse range of applications in various fields of research and industry.
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUNAZNDFRJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CSC2=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628053 | |
Record name | Imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479028-73-4 | |
Record name | Imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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